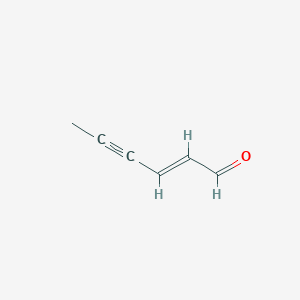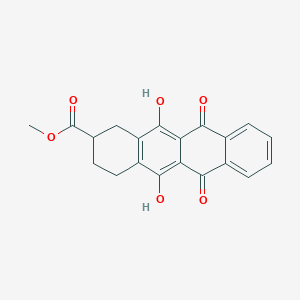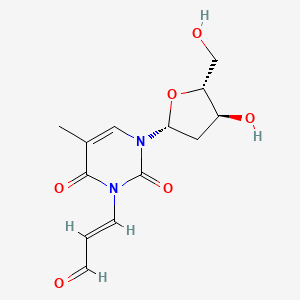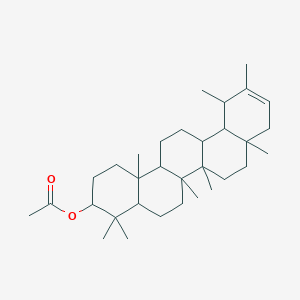
(E)-hex-2-en-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-en-4-ynal is an enynal.
Scientific Research Applications
Reactivity in Oil-in-Water Emulsions
The reactivity of (E)-hex-2-en-4-ynal in oil-in-water emulsions was studied, revealing its oxidation to (E)-hex-2-enoic acid in the presence of water. This reaction also indicates potential adduct formation with proteins, emphasizing the compound's reactivity in various models, including those with proteins (Vandemoortele et al., 2020).
Intramolecular Redox Reactions
(E)-hex-2-en-4-ynal undergoes intramolecular redox reactions in subcritical water, transforming into non-conjugated Z-enoic acid. This transformation is significant for its one-step, non-catalytic nature, especially in the absence of metal catalysts (Chen et al., 2012).
Antimicrobial Activity
In a study exploring the safety improvement of fresh-sliced apples, compounds including (E)-hex-2-en-4-ynal demonstrated significant inhibitory effects against pathogenic microorganisms. This suggests its potential use in enhancing the hygienic safety and shelf life of minimally processed foods (Lanciotti et al., 2003).
Synthesis of Hex-2-(E)-en-4-yn-1,6-dioates
A study highlighted the stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates from alkyl propiolate, revealing a process that involves organo-catalyzed self-coupling. The resulting E,Z-diene dioate, a common structural motif in natural products, underscores the compound's significance in synthetic chemistry (Ramachandran et al., 2005).
Atmospheric Reactions with Radicals
(E)-hex-2-en-4-ynal's atmospheric reactivity was examined, particularly its reactions with OH, NO3 radicals, and Cl atoms. Understanding these reactions is crucial for assessing its impact on atmospheric chemistry and potential environmental implications (Colmenar et al., 2014).
properties
Product Name |
(E)-hex-2-en-4-ynal |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
(E)-hex-2-en-4-ynal |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h4-6H,1H3/b5-4+ |
InChI Key |
NTDJURCPQZXMKS-SNAWJCMRSA-N |
Isomeric SMILES |
CC#C/C=C/C=O |
Canonical SMILES |
CC#CC=CC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-4-methyl-2-[[(2S)-1-methylpiperidin-2-yl]methyl]-2,3-dihydropyran-6-one](/img/structure/B1253518.png)
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)



![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)
![L-Serinamide, N2-acetyl-N5-formyl-N5-hydroxy-L-ornithyl-N-[3-[(2S,5S)-5-[3-(formylhydroxyamino)propyl]-3,6-dioxo-2-piperazinyl]propyl]-N-hydroxy-](/img/structure/B1253529.png)

